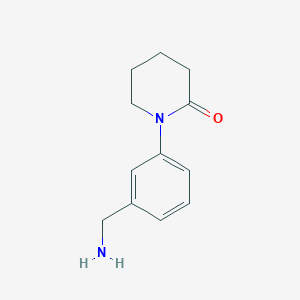

1-(3-(Aminomethyl)phenyl)piperidin-2-one

説明

Significance of Piperidinone Ring Systems in Organic Chemistry

The piperidinone framework, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, is a cornerstone in synthetic organic chemistry. As a lactam derivative of piperidine (B6355638), it offers a unique combination of structural rigidity and functional group reactivity. ontosight.ai This duality makes it an attractive building block for the synthesis of complex molecules. The presence of the amide bond within the ring influences its conformational preferences and provides sites for further chemical modification. Various synthetic strategies have been developed for the construction of the piperidinone core, reflecting its importance in the field. nih.gov

Overview of Piperidine Derivatives as Core Structures in Research Compounds

Piperidine and its derivatives are among the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active compounds. encyclopedia.pubnih.gov The piperidine ring is a versatile scaffold that can be functionalized in numerous ways to interact with a wide array of biological targets. clinmedkaz.org Its derivatives are integral to drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.gov The unique three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological macromolecules. The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an active and important area of modern organic chemistry. nih.gov

Specific Focus: 1-(3-(Aminomethyl)phenyl)piperidin-2-one as a Research Target

Within the vast family of piperidine derivatives, This compound has been identified as a compound of significant interest, particularly as a key intermediate in the synthesis of advanced therapeutic agents. This compound incorporates both the piperidin-2-one structure and a phenyl ring bearing a reactive aminomethyl group, making it a valuable precursor for creating more complex molecules.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 444815-08-1 |

This compound has been specifically cited in patent literature as an intermediate in the preparation of potent and selective inhibitors of Factor XIa (FXIa). Factor XIa is a serine protease that plays a critical role in the coagulation cascade, and its inhibition is a promising strategy for developing new anticoagulants with a potentially lower risk of bleeding compared to existing therapies. acs.orgnih.govbjcardio.co.uk

Research Findings:

The research leading to the development of these FXIa inhibitors highlights the strategic importance of intermediates like this compound. The ability to efficiently synthesize this building block is paramount to the successful production of the final drug candidate. While detailed biological activity data for this compound itself is not the primary focus of the research, its role as an indispensable precursor underscores its significance in the drug discovery and development process.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[3-(aminomethyl)phenyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYERCEJLGNFGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 3 Aminomethyl Phenyl Piperidin 2 One Precursors and Analogs

Elucidation of Reaction Pathways for Piperidinone Formation

The formation of the piperidin-2-one (also known as δ-valerolactam) ring is a fundamental transformation in organic synthesis, providing access to a scaffold present in numerous natural products and pharmaceuticals. The synthesis of 1-aryl-3-piperidones, for instance, can be achieved through a multi-step pathway that includes key reactions like the Morita–Baylis–Hillman reaction and ring-closing metathesis. A common and direct method for forming the piperidinone ring is through the intramolecular cyclization of δ-amino acids or their ester derivatives. This process, typically involving amide bond formation, can be promoted by heat or dehydrating agents.

Another significant pathway involves the Dieckmann condensation of esters containing a tertiary amine, which forms a cyclic β-ketoester. Subsequent hydrolysis and decarboxylation yield the corresponding 4-piperidone (B1582916). The synthesis of 2-substituted 4-piperidones can be achieved via the reaction of divinyl ketones with a primary amine, such as benzylamine (B48309) or S-α-phenylethylamine, in a mixture of acetonitrile (B52724) and water.

Reductive cyclization of precursors is also a viable route. For example, δ-valerolactams can be prepared by the reductive cyclization of γ-carboalkoxynitriles or γ-carboalkoxyimines. Additionally, palladium-catalyzed intramolecular cyclization of β-lactams with an alkene residue can lead to piperidine (B6355638) rings through a 6-endo cyclization pathway, which is an exception to Baldwin's rules. This deviation is attributed to the geometric constraints imposed by the lactam ring on the transition state intermediate.

The reaction pathway for forming substituted piperidinones often involves a cascade of reactions. Iron-catalyzed reductive amination of ω-amino fatty acids, for example, utilizes phenylsilane (B129415) which facilitates the formation and reduction of an imine, initiates cyclization, and then reduces the piperidinone intermediate.

Table 1: Selected Pathways for Piperidinone Ring Formation

| Reaction Type | Key Intermediates/Precursors | Conditions/Reagents | Outcome |

| Intramolecular Cyclization | δ-amino acids/esters | Heat, Dehydrating agents | Piperidin-2-one |

| Dieckmann Condensation | Diethyl esters of a tertiary amine | Base (e.g., NaH) | 4-Piperidone (after decarboxylation) |

| Aza-Michael/Cyclization | Divinyl ketones, Primary amine | NaHCO₃, CH₃CN/H₂O, Reflux | 2-Substituted 4-Piperidone |

| Reductive Amination Cascade | ω-amino fatty acids | Iron catalyst, Phenylsilane | Piperidinone |

| Palladium-catalyzed Cyclization | β-lactams with alkene residue | Palladium catalyst | Piperidine ring |

Transition State Analysis in Synthetic Transformations

Understanding the transition states in the synthesis of piperidinone analogs is crucial for controlling stereoselectivity and reaction outcomes. Computational studies, particularly using the distortion/interaction model, have been employed to explain the regioselectivity observed in reactions involving piperidine intermediates. For instance, in the generation and trapping of a 3,4-piperidyne intermediate, this model helps predict the outcomes of cycloadditions and reactions with nucleophiles. The model analyzes the energy required to distort the reactants into the transition-state geometry and the interaction energy between these distorted molecules.

In the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, the diastereomeric excess is highly dependent on the reaction conditions, specifically the amount of s-BuLi used and whether a hydroxyl group on the chiral auxiliary is protected. This suggests that different transition state assemblies are at play. When the hydroxyl group is unprotected, it can coordinate with the lithium cation, leading to a more rigid, chelated transition state that directs the alkylation to a specific face of the molecule, resulting in a single diastereomer. When the hydroxyl is protected, this chelation is not possible, leading to a mixture of diastereomers. This highlights how subtle changes in substrate structure can significantly alter the transition state and, consequently, the stereochemical outcome.

Rearrangement Reactions (e.g., Formal Aminomethyl Migration)

While specific examples of formal aminomethyl migration in the direct synthesis of 1-(3-(aminomethyl)phenyl)piperidin-2-one are not extensively documented in readily available literature, rearrangement reactions are a known phenomenon in the synthesis of related nitrogen heterocycles. For instance, studies on 1,3-diamino-2,7-naphthyridines, which contain a piperidine ring fused to a pyridine (B92270) ring, have shown that rearrangements can occur under specific conditions. These rearrangements are influenced by factors such as the nature of the amine substituent and the temperature. For a rearrangement to proceed, the amine at one position must be a primary amine, and the reaction conditions must surpass a certain temperature threshold. The steric hindrance caused by bulky substituents, such as a benzyl (B1604629) group, can significantly slow down or even prevent the rearrangement.

Such principles could be relevant to potential side reactions or planned synthetic steps involving precursors to this compound. A formal aminomethyl migration would involve the cleavage and reformation of C-N or C-C bonds, potentially leading to isomeric products. The stability of intermediates, such as iminium ions or radical species, would play a critical role in the feasibility and pathway of such a rearrangement.

Role of Catalysis in Synthetic Methodologies

Catalysis is fundamental to the modern synthesis of piperidine and piperidinone structures, enabling efficiency, selectivity, and milder reaction conditions. Both metal- and organocatalysis are widely employed.

Metal Catalysis: Transition metals like palladium, rhodium, iridium, iron, and cobalt are extensively used.

Palladium: Palladium catalysts are effective in Heck-type cyclizations and other cross-coupling reactions to form the piperidine ring.

Rhodium: Rhodium catalysts, particularly with chiral ligands, are used for asymmetric carbometalation of dihydropyridines. This reductive Heck reaction allows for the enantioselective synthesis of 3-substituted piperidines from aryl boronic acids and pyridine precursors.

Iridium: Iridium(III) complexes have been used in "hydrogen borrowing" catalysis, which involves a sequence of hydroxyl oxidation, amination, and imine reduction to form two new C-N bonds in a stereoselective manner.

Iron: Iron complexes can catalyze the reductive amination of ω-amino fatty acids to form piperidinones.

Cobalt: Cobalt(II) catalysts have been used for radical intramolecular cyclization of linear amino-aldehydes.

Enzyme Catalysis: Enzymes, such as transaminases, offer a powerful method for asymmetric synthesis. In the synthesis of (R)-3-amino piperidine derivatives, a transaminase derived from Mycobacterium vanbaalenii can be used to catalyze the enzymatic amination of a 3-piperidone derivative, achieving high enantioselectivity. This biocatalytic approach is environmentally friendly and avoids the harsh conditions and costly catalysts associated with some traditional chemical methods.

The synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the drug Repaglinide, has been improved by using catalytic hydrogenation for the reduction of an oxime precursor. This method replaces older techniques that used reagents like NiCl₂-NaBH₄, offering simpler work-up, higher yields, and fewer environmental issues.

Table 2: Catalysts in Piperidinone and Piperidine Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Reference |

| Metal Catalyst | Rhodium Complex | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | |

| Metal Catalyst | Iridium(III) Complex | Hydrogen Borrowing Annulation | Diols, Amines | |

| Metal Catalyst | Iron Complex | Reductive Amination/Cyclization | ω-amino fatty acids | |

| Metal Catalyst | Palladium(II) | Aza-Heck Cyclization | Alkenylcarbamates | |

| Enzyme | Transaminase | Asymmetric Amination | 3-Piperidone derivative |

Advanced Spectroscopic and Structural Characterization of 1 3 Aminomethyl Phenyl Piperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most crucial data for structural assignment. The predicted chemical shifts (δ) in parts per million (ppm) for 1-(3-(aminomethyl)phenyl)piperidin-2-one are based on the analysis of its distinct functional groups: a 1,3-disubstituted benzene (B151609) ring, a piperidin-2-one moiety, and an aminomethyl group.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the piperidin-2-one ring, and the benzylic protons of the aminomethyl group. The aromatic region would likely display complex multiplets corresponding to the four protons on the disubstituted phenyl ring. The protons of the piperidin-2-one ring would appear as multiplets in the aliphatic region of the spectrum. The aminomethyl (-CH₂-NH₂) protons would also be present, with the -NH₂ protons potentially appearing as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactam group at a significantly downfield shift, multiple signals in the aromatic region for the phenyl ring carbons, and several signals in the aliphatic region corresponding to the piperidin-2-one and aminomethyl carbons. The number of distinct signals confirms the molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.0 - 7.5 (m) | 115 - 145 |

| Phenyl C-N | - | 138 - 142 |

| Phenyl C-CH₂ | - | 135 - 140 |

| Aminomethyl -CH₂ | ~3.8 (s) | 45 - 50 |

| Aminomethyl -NH₂ | 1.5 - 2.5 (br s) | - |

| Piperidin-2-one C=O | - | 170 - 175 |

| Piperidin-2-one N-CH₂ | 3.5 - 3.7 (t) | 50 - 55 |

| Piperidin-2-one CH₂ | 1.8 - 2.5 (m) | 20 - 35 |

Note: Predicted values are based on typical shifts for similar functional groups. m = multiplet, s = singlet, t = triplet, br s = broad singlet.

While 1D NMR suggests the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential to definitively piece together the molecular puzzle by establishing through-bond and through-space correlations. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity of the aliphatic protons within the piperidin-2-one ring, confirming the sequence of the methylene (B1212753) groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. nih.gov An HSQC spectrum would provide an unambiguous assignment of the ¹³C signals for all protonated carbons by linking the known ¹H shifts to their corresponding carbon partners. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): To establish the connectivity between the different fragments of the molecule, HMBC is invaluable. It shows correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would include:

A correlation from the aminomethyl protons to the aromatic ring carbons, confirming the attachment point.

Correlations from the N-CH₂ protons of the piperidin-2-one ring to the carbons of the phenyl ring, confirming the N-phenyl linkage.

Correlations from the piperidin-2-one protons to the lactam carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. nih.gov For this compound, the molecular formula is C₁₂H₁₆N₂O. HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, would be expected to show a protonated molecular ion [M+H]⁺. The measured mass would be compared to the calculated theoretical mass to confirm the elemental composition with high confidence, typically with an error of less than 5 ppm. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O |

| Calculated Exact Mass [M] | 204.1263 g/mol |

In techniques like electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk Analyzing this fragmentation pattern provides a fingerprint of the molecule and confirms the arrangement of its constituent parts. libretexts.org

Key expected fragmentation pathways for this compound would involve the cleavage of the weakest bonds. libretexts.org

Benzylic Cleavage: A common fragmentation is the cleavage of the C-C bond adjacent to the phenyl ring, leading to the loss of the aminomethyl group or the formation of a stable benzylic cation.

Amide Fragmentation: The piperidin-2-one ring (a lactam, which is a cyclic amide) can undergo characteristic cleavages, such as alpha-cleavage adjacent to the carbonyl group, resulting in the formation of an acylium ion. libretexts.org

Loss of Small Molecules: The fragmentation pattern may also show losses of small, stable neutral molecules like CO.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₂H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₁H₁₂NO]⁺ | M⁺ - CH₂NH₂ (Loss of aminomethyl radical) |

| 106 | [C₇H₈N]⁺ | Cleavage yielding aminobenzyl cation |

| 99 | [C₅H₉NO]⁺ | Piperidin-2-one cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong, characteristic absorption bands. A strong, sharp peak around 1650 cm⁻¹ would be indicative of the C=O stretch of the lactam. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching from the aromatic ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It would be especially useful for identifying the vibrations of the aromatic ring and the C-C backbone of the piperidine (B6355638) ring, complementing the information obtained from the IR spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (Lactam) | 1640 - 1680 | IR |

| N-H Bend (Amine) | 1590 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains two primary chromophores: the substituted benzene ring and the amide group within the piperidin-2-one ring. These features give rise to predictable electronic transitions, primarily of the π → π* and n → π* types. uzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds, such as the aromatic phenyl ring. libretexts.org For the phenyl group, these transitions typically result in strong absorption bands. One intense band, analogous to the 1La band in benzene, is expected at shorter wavelengths (around 200-220 nm), while a weaker, secondary band, analogous to the 1Lb band, is expected at longer wavelengths (around 260-280 nm). nih.gov

n → π Transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide group, to a π* antibonding orbital. uzh.ch These transitions are typically much weaker in intensity than π → π* transitions and occur at longer wavelengths. libretexts.org The carbonyl group (C=O) of the piperidin-2-one lactam is expected to exhibit an n → π* transition.

The solvent environment can influence the position of these absorption maxima, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground state of the lone pair electrons, leading to a blue shift (shift to shorter wavelengths) for n → π* transitions. libretexts.org Conversely, π → π* transitions often experience a red shift (shift to longer wavelengths) in polar solvents. mdpi.com

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | Phenyl Ring | ~210-220 nm | High |

| π → π* | Phenyl Ring | ~260-280 nm | Low to Medium |

X-ray Crystallography for Solid-State Structure Determination

Absolute Configuration Assignment

Absolute configuration describes the exact spatial arrangement of atoms or groups at a chiral center, typically designated as R or S. wikipedia.org A molecule must possess chirality (i.e., be non-superimposable on its mirror image) to have an absolute configuration.

The parent compound, this compound, is achiral. It lacks any stereocenters and possesses a plane of symmetry that bisects the phenyl and piperidinone rings. Therefore, the concept of absolute configuration is not applicable to this molecule, and it does not exist as enantiomers. The assignment of R or S descriptors is only relevant for chiral derivatives of this compound. wikipedia.org

Analysis of Conformational Preferences

The conformational flexibility of this compound is primarily centered on the six-membered piperidin-2-one ring. Unlike cyclohexane, the presence of the sp2-hybridized carbonyl carbon and the planar nitrogen atom (due to amide resonance) prevents the ring from adopting a perfect chair conformation. nih.gov

Studies on similar piperidin-2-one derivatives indicate that the ring typically adopts a distorted conformation, such as a half-chair or an envelope. nih.govnih.gov

Half-Chair Conformation: In this arrangement, four of the ring atoms lie in a plane, while the other two are positioned above and below the plane. This conformation is common for piperidin-2-one rings where the C atom alpha to the nitrogen is sp2 hybridized. nih.gov

Envelope Conformation: Here, five atoms are coplanar, with the sixth atom out of the plane, acting as the "flap." nih.gov

The specific preference between these conformations would be influenced by the steric bulk and electronic properties of the N-phenyl substituent and any intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. The dihedral angles between the phenyl ring and the mean plane of the piperidin-2-one ring would also be a key feature determined by crystallographic analysis.

Table 2: Common Conformations of the Piperidin-2-one Ring

| Conformation | Description | Key Structural Feature |

|---|---|---|

| Half-Chair | Four atoms are coplanar. | Favored by sp2 center in the ring. |

| Envelope | Five atoms are coplanar. | One atom acts as an out-of-plane "flap". |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the purity and empirical formula of a synthesized sample.

The molecular formula for this compound is C₁₂H₁₆N₂O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Calculations:

Molecular Weight = (12 × 12.011) + (16 × 1.008) + (2 × 14.007) + (1 × 15.999) = 204.268 g/mol

%C = (12 × 12.011 / 204.268) × 100% = 70.56%

%H = (16 × 1.008 / 204.268) × 100% = 7.89%

%N = (2 × 14.007 / 204.268) × 100% = 13.71%

%O = (1 × 15.999 / 204.268) × 100% = 7.83%

A successful synthesis and purification of the compound would yield experimental values that closely match these theoretical percentages, typically within a ±0.4% margin of error.

Table 3: Theoretical Elemental Analysis Data for C₁₂H₁₆N₂O

| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 70.56% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.89% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.71% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.83% |

| Total | | | | 204.268 | 100.00% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

Computational Chemistry and Theoretical Investigations of 1 3 Aminomethyl Phenyl Piperidin 2 One

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic properties of molecules. It provides a framework for detailed analysis of geometry, molecular orbitals, and electrostatic potential.

Optimized Geometry and Electronic Structure Determination

A pivotal step in computational analysis is the determination of the molecule's optimized geometry, which corresponds to the lowest energy conformation. This process would typically involve calculations to predict bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure, which governs the molecule's reactivity and properties, can be analyzed. For 1-(3-(Aminomethyl)phenyl)piperidin-2-one, specific published data on these parameters are not available.

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. This theoretical spectrum is a valuable tool for interpreting experimental spectroscopic data. A computational vibrational analysis for this compound has not been reported in the literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability. There are no specific published HOMO-LUMO energy values or orbital distribution analyses for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are useful for visualizing the charge distribution on a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This provides insights into how the molecule might interact with other chemical species. An MEP map for this compound has not been published.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which are key to understanding molecular stability and conjugation effects. No NBO analysis specific to this compound could be located in scientific databases.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

MD simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal the different conformations a molecule can adopt and the relative energies of these shapes, providing a map of its conformational landscape. Such studies are vital for understanding the flexibility and dynamic behavior of molecules, particularly in different environments. To date, no molecular dynamics simulation studies have been published that specifically explore the conformational landscape of this compound.

Analysis of Intermolecular Interactions

The intermolecular interactions of this compound are crucial in determining its physical properties in the condensed phase and its interactions with biological macromolecules. These interactions are primarily noncovalent and can be analyzed using computational methods.

Weak hydrogen bonds play a significant role in the crystal packing and conformational stability of organic molecules. In the case of this compound, several types of weak hydrogen bonds are anticipated.

C-H···O Interactions: The carbonyl oxygen of the piperidin-2-one ring is a potent hydrogen bond acceptor. It can form C-H···O interactions with C-H donors from the phenyl ring and the piperidine (B6355638) ring of neighboring molecules. Theoretical studies on similar lactam-containing structures have demonstrated the prevalence and energetic significance of these interactions in stabilizing crystal lattices.

C-H···N Interactions: The nitrogen atom of the aminomethyl group can act as a hydrogen bond acceptor, forming C-H···N interactions with suitable C-H donors from adjacent molecules.

Table 1: Predicted Weak Hydrogen Bond Geometries in a Hypothetical Crystal Structure of this compound

| Donor (D) | Acceptor (A) | D···A Distance (Å) | ∠D-H···A (°) | Interaction Type |

|---|---|---|---|---|

| C(phenyl)-H | O(carbonyl) | 3.2 - 3.5 | 140 - 170 | C-H···O |

| C(piperidine)-H | O(carbonyl) | 3.3 - 3.6 | 130 - 160 | C-H···O |

| C(phenyl)-H | N(amino) | 3.4 - 3.7 | 130 - 160 | C-H···N |

| C(piperidine)-H | π(phenyl) | 3.5 - 3.8 | 120 - 150 | C-H···π |

Note: This data is hypothetical and based on typical bond lengths and angles observed in analogous structures.

Beyond weak hydrogen bonds, other noncovalent interactions contribute to the stability of this compound in condensed phases. These include:

N-H···O and N-H···N Hydrogen Bonds: The primary amine of the aminomethyl group provides strong hydrogen bond donors (N-H). These can form robust hydrogen bonds with the carbonyl oxygen (N-H···O) and the amine nitrogen (N-H···N) of neighboring molecules, playing a dominant role in the supramolecular assembly.

π-π Stacking: The phenyl rings of adjacent molecules can engage in π-π stacking interactions. The geometry of this stacking (e.g., face-to-face, parallel-displaced) would be influenced by the substituents and crystal packing forces. Theoretical studies have shown that such interactions are a major stabilizing force in aromatic compounds. nih.govresearchgate.net

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are instrumental in visualizing and quantifying these intricate networks of noncovalent interactions. researchgate.net

Molecular Docking Studies for Interaction Profiling

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein. researchgate.netnih.gov While no specific docking studies for this compound have been reported, its structural motifs, a piperidin-2-one (a lactam) and a substituted phenyl ring, are present in many biologically active compounds.

Potential protein targets for this compound could include enzymes where a lactam ring might act as a mimic of a substrate or an inhibitor. For instance, β-lactamases are a class of enzymes that are common targets for lactam-containing molecules. nih.govmdpi.com The aminomethylphenyl group can engage in various interactions within a binding pocket, including hydrogen bonding, cation-π interactions (if the amine is protonated), and hydrophobic interactions.

A hypothetical docking study could reveal key interactions. The carbonyl oxygen of the piperidin-2-one could act as a hydrogen bond acceptor with amino acid residues like serine or threonine. The N-H groups of the aminomethyl moiety could serve as hydrogen bond donors to aspartate or glutamate (B1630785) residues. The phenyl ring could fit into a hydrophobic pocket lined with residues such as phenylalanine, leucine, or valine.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 to -9.0 |

| Key Interacting Residues | |

| Hydrogen Bond (Donor) | ASP 145, GLU 190 |

| Hydrogen Bond (Acceptor) | SER 88, THR 92 |

| Hydrophobic Interactions | PHE 80, LEU 135, VAL 65 |

| Cation-π Interaction | PHE 80 |

Note: This data is illustrative and based on docking studies of similar small molecules with protein kinases.

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a theoretical method used to explore the conformational landscape of a molecule. researchgate.netarxiv.org It maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (local and global minima) and the energy barriers for conformational changes (transition states).

For this compound, the key conformational degrees of freedom include:

Piperidine Ring Pucker: The six-membered piperidine ring can adopt several conformations, with the chair and twist-boat forms being the most common. The substitution on the nitrogen and carbon atoms influences the relative stability of these conformers. acs.orgnih.govwikipedia.org

Rotation around the N-C(phenyl) bond: The dihedral angle between the piperidin-2-one ring and the phenyl ring determines their relative orientation.

Rotation of the Aminomethyl Group: The C-C-N and C-N-H bond angles of the aminomethyl side chain can rotate, leading to different spatial arrangements.

Computational studies on N-aryl piperidines have shown that the planarity of the nitrogen atom and the steric interactions between the ortho-substituents on the phenyl ring and the piperidine ring protons are critical in determining the rotational barrier and the preferred conformation. acs.orgnih.gov The presence of the carbonyl group in the piperidin-2-one ring introduces further complexity to the conformational preferences. A detailed PES analysis, likely performed using quantum mechanical methods like Density Functional Theory (DFT), would be necessary to accurately predict the conformational preferences and the energy barriers between different conformers of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenyl-substituted piperidin-2-ones |

| Aminomethylphenyl moieties |

Functionalization and Derivatization Strategies of 1 3 Aminomethyl Phenyl Piperidin 2 One

Modification of the Aminomethyl Group

The primary amino group on the phenyl ring is a versatile handle for a variety of chemical transformations, including acylation, reductive amination, and peptide coupling. These modifications are fundamental for scaffold elongation and the attachment of various functional moieties.

The primary amine of 1-(3-(aminomethyl)phenyl)piperidin-2-one can be readily acylated to form stable amide bonds. This reaction is typically achieved by treating the parent compound with acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. This strategy allows for the introduction of a wide array of substituents, thereby modifying the compound's lipophilicity, hydrogen-bonding potential, and steric profile.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Resulting Amide Derivative | Potential Property Change |

|---|---|---|

| Acetyl Chloride | N-((3-(2-oxopiperidin-1-yl)phenyl)methyl)acetamide | Increased polarity |

| Benzoyl Chloride | N-((3-(2-oxopiperidin-1-yl)phenyl)methyl)benzamide | Increased lipophilicity and steric bulk |

Reductive amination provides an effective method for attaching linkers or other molecular fragments to the aminomethyl group by forming a new carbon-nitrogen bond. This process typically involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is subsequently reduced in situ to a more stable secondary amine. chim.itrsc.org Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.netmdpi.com This strategy is highly valuable for introducing diverse substituents and building more complex molecular architectures.

Table 2: Reductive Amination for Linker Attachment

| Carbonyl Compound | Reducing Agent | Resulting Structure |

|---|---|---|

| Formaldehyde | NaBH(OAc)3 | 1-(3-((methylamino)methyl)phenyl)piperidin-2-one |

| 4-Carboxybenzaldehyde | NaBH3CN | 4-(((3-(2-oxopiperidin-1-yl)phenyl)methyl)amino)methyl)benzoic acid |

The aminomethyl group can serve as the N-terminal amine in standard peptide coupling reactions, enabling the stepwise elongation of the scaffold with amino acid units. nih.gov This process utilizes coupling reagents to activate the carboxylic acid of an incoming N-protected amino acid, facilitating the formation of a peptide (amide) bond. bachem.com This method is crucial for creating peptide-small molecule conjugates. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions such as racemization. bachem.compeptide.com

Table 3: Reagents for Peptide Coupling

| N-Protected Amino Acid | Coupling Reagent/Additive | Resulting Product (after deprotection) |

|---|---|---|

| Fmoc-Gly-OH | EDC/HOBt | Glycyl-N-((3-(2-oxopiperidin-1-yl)phenyl)methyl)amide |

| Boc-Ala-OH | DCC/HOBt | Alanyl-N-((3-(2-oxopiperidin-1-yl)phenyl)methyl)amide |

Derivatization of the Piperidin-2-one Ring System

The piperidin-2-one ring, a cyclic amide (lactam), offers additional sites for derivatization, although it is generally less reactive than the aminomethyl group. Strategies for its modification can expand the structural diversity of the core scaffold. nih.gov Potential transformations include alpha-functionalization at the C3 or C6 positions via enolate intermediates or reduction of the lactam carbonyl. nih.gov More drastic modifications could involve ring-opening reactions under hydrolytic conditions. These approaches allow for the introduction of substituents directly onto the heterocyclic ring system, influencing its conformation and interaction capabilities. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Chemical Behavior

Structure-activity relationship (SAR) studies correlate specific structural modifications of a molecule with its resulting chemical properties and biological or chemical interactions. mdpi.com For this compound, SAR exploration is key to understanding how functionalization impacts its behavior.

Table 4: Predicted Impact of Structural Modifications on Chemical Properties

| Modification Type | Structural Change | Predicted Property Change | Potential Interaction Impact |

|---|---|---|---|

| Acylation | Amine → Amide | Increased lipophilicity, loss of H-bond donor | Enhanced hydrophobic interactions |

| N-Alkylation | Primary Amine → Secondary/Tertiary Amine | Increased steric bulk, altered basicity | Modified ionic interaction potential |

| Peptide Coupling | Amine → Peptide Chain | Increased polarity and molecular weight, new H-bond sites | Introduction of specific recognition motifs |

| Ring Functionalization | Introduction of substituent on piperidinone ring | Altered conformation and polarity | Changes in steric and electronic complementarity to binding partners |

Design Principles for Modulating Molecular Recognition Profiles (Non-Therapeutic Context)

The strategic functionalization and derivatization of this compound serve as a cornerstone for tailoring its molecular recognition capabilities for a variety of non-therapeutic applications. These applications can range from the development of selective chemical sensors and molecular probes to the creation of bespoke separation media for affinity chromatography. The design principles hinge on the precise manipulation of the molecule's structural and electronic properties to achieve desired binding affinities and selectivities towards a specific target analyte or substrate. This is accomplished through the introduction of various functional groups at key positions on the phenyl ring, the aminomethyl moiety, and the piperidin-2-one scaffold. The core of these design strategies lies in the modulation of non-covalent interactions, such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-stacking.

The aminomethyl group is a primary site for derivatization, offering a versatile handle for introducing a wide array of functionalities. For instance, acylation of the amino group with different acyl chlorides can introduce alkyl or aryl chains of varying lengths and branching. This allows for the systematic tuning of hydrophobic interactions with the target molecule. Furthermore, the introduction of aromatic rings can facilitate π-stacking interactions, which are crucial for the recognition of planar aromatic analytes. The phenyl ring of the parent molecule provides another avenue for modification. The introduction of electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule, thereby influencing its ability to participate in electrostatic or dipole-dipole interactions.

A hypothetical example of how derivatization can modulate binding affinity in a non-therapeutic context, such as the development of a molecularly imprinted polymer (MIP) for the selective recognition of a template molecule, is presented in the table below. In this scenario, different derivatives of this compound are used as functional monomers in the polymerization process. The binding affinity of the resulting MIP for the template molecule is then evaluated.

| Derivative | Modification | Target Interaction | Hypothetical Binding Affinity (K D , μM) |

|---|---|---|---|

| 1 | Unmodified this compound | Hydrogen bonding, π-stacking | 50 |

| 2 | N-acetylation of the aminomethyl group | Reduced hydrogen bonding, increased steric hindrance | 150 |

| 3 | N-benzoylation of the aminomethyl group | Enhanced π-stacking, potential for increased hydrophobic interactions | 25 |

| 4 | Introduction of a nitro group at the 4-position of the phenyl ring | Altered electrostatic potential, potential for specific dipole-dipole interactions | 40 |

| 5 | Introduction of a hydroxyl group at the 4-position of the phenyl ring | Additional hydrogen bond donor/acceptor site | 35 |

The data in the table illustrates that N-acetylation, by capping the primary amine, could be expected to decrease binding affinity due to the loss of a key hydrogen bond donor and the introduction of steric bulk. Conversely, N-benzoylation could enhance affinity through additional π-stacking and hydrophobic interactions with an aromatic template. Modifications to the phenyl ring, such as the introduction of a nitro or hydroxyl group, can fine-tune the electronic properties and hydrogen bonding capabilities of the molecule, leading to modest changes in binding affinity. These examples underscore the principle that rational, systematic derivatization is a powerful tool for modulating the molecular recognition profile of this compound for specific non-therapeutic applications.

Applications As Research Probes and Synthetic Intermediates

Role as a Chemical Building Block in Organic Synthesis

The primary application of 1-(3-(Aminomethyl)phenyl)piperidin-2-one in a research context is its function as a chemical building block. The piperidine (B6355638) ring is a ubiquitous feature in many natural products and pharmaceutical agents, making its derivatives valuable starting materials. The aminomethyl group (-CH₂NH₂) on the phenyl ring is a key functional handle, allowing for a variety of chemical transformations.

This primary amine can readily undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These transformations allow chemists to attach a wide array of other molecular fragments to the core structure, making it a modular component for building diverse compound libraries. The piperidin-2-one (a valerolactam) portion of the molecule also offers sites for chemical modification, although it is generally more stable than the exocyclic amine. The presence of both a nucleophilic amine and a lactam structure provides orthogonal reactivity, enabling sequential and controlled synthetic steps.

The general utility of piperidine derivatives as synthetic intermediates is well-established in the development of novel compounds. researchgate.net For instance, substituted piperidines are key intermediates in the synthesis of a variety of biologically active molecules. mdma.ch The modular nature of these building blocks is crucial for efficiently creating complex molecular structures. news-medical.net

Integration into Complex Molecular Architectures

The bifunctional nature of this compound facilitates its seamless integration into larger, more complex molecular architectures. The aminomethyl group serves as a convenient attachment point for linking the phenyl-piperidinone scaffold to other cyclic or acyclic systems.

The synthesis of complex piperidine-containing molecules often involves multi-step reaction sequences where functionalized piperidines are key components. nih.govnih.gov The strategic incorporation of such building blocks is essential for achieving the desired final product with high efficiency and stereocontrol. nih.gov

Below is a hypothetical reaction table illustrating how this building block could be used to generate a small library of amide derivatives, a common strategy in discovery chemistry.

| Entry | Acylating Agent | Resulting Functional Group | Potential Application Area |

| 1 | Acetyl Chloride | Acetamide | General chemical synthesis |

| 2 | Benzoyl Chloride | Benzamide | Materials science, ligand synthesis |

| 3 | Boc-glycine | Glycinamide | Peptide-mimetic structures |

| 4 | Dansyl Chloride | Dansyl sulfonamide | Fluorescent labeling |

This table is illustrative of the potential synthetic utility and does not represent experimentally verified reactions of the title compound from the search results.

Use in Chemical Biology Research (General, Non-Therapeutic Context)

In a non-therapeutic chemical biology context, molecules like this compound can serve as foundational scaffolds for the development of chemical tools. The aminomethyl group is particularly useful for conjugation to other molecules, such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels.

Once conjugated, these new molecular probes can be used to study biological systems. For example, if the piperidinone core were found to have an affinity for a particular protein, a fluorescently labeled version could be synthesized using the aminomethyl handle to visualize the protein's location within a cell. Similarly, a biotin-tagged derivative could be used to isolate the protein and its binding partners from a complex biological sample for further analysis (e.g., via mass spectrometry).

The development of such chemical probes relies on the ability to easily and efficiently modify a core scaffold. Building blocks that contain a versatile functional group for conjugation, like the primary amine in this compound, are therefore highly valuable in this field. This strategy is analogous to the use of other functionalized building blocks in creating PROTACs (PROteolysis TArgeting Chimeras), where a reactive amine allows for linkage to a ligand for a target protein. sigmaaldrich.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。